N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine
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Overview
Description
N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine: is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with an epoxide, such as oxirane, in the presence of a methylating agent . The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of corresponding naphthalen-1-amine derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalen-1-amine derivatives.
Scientific Research Applications
N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The epoxide group in the compound can react with nucleophiles in biological systems, forming covalent bonds and altering the function of biomolecules .
Comparison with Similar Compounds
N-(oxiran-2-ylmethyl)naphthalen-1-amine: Similar structure but lacks the methyl group.
N,N-dimethyl-1-(oxiran-2-yl)methanamine: Contains a dimethylamino group instead of the naphthalen-1-amine moiety.
Uniqueness: N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine is unique due to its combination of the naphthalen-1-amine moiety and the epoxide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15(9-12-10-16-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHSIVTFHUPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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